5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester
Description
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a brominated isoxazole derivative with a methyl ester functional group. Its structure comprises an isoxazole ring substituted with a 3-bromophenyl group at position 5, a methyl group at position 3, and a carboxylic acid methyl ester at position 4.
Properties
IUPAC Name |
methyl 5-(3-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-4-3-5-9(13)6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMCQOBEMFGJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701158144 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355334-84-7 | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355334-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isoxazolecarboxylic acid, 5-(3-bromophenyl)-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701158144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester is a derivative of isoxazole known for its diverse biological activities. This compound features a unique structure that includes a bromine atom, which enhances its reactivity and potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanism of action.
The molecular formula of this compound is C12H10BrNO3, with a molar mass of 296.12 g/mol. The presence of the bromo group on the phenyl ring significantly influences its biological activity by altering electronic properties and enhancing interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H10BrNO3 |
| Molar Mass | 296.12 g/mol |
| Structure | Isoxazole derivative |
| Functional Groups | Bromine, carboxylic acid |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb) strains. Studies demonstrate minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Mtb H37Rv, indicating potent activity against this pathogen .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inhibiting inflammatory cell migration. This suggests a promising application in treating inflammatory diseases.
Anticancer Activity
In anticancer studies, this compound has shown efficacy against various cancer cell lines. The compound induces apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. In vitro studies report IC50 values ranging from 7 to 20 µM against several cancer types, demonstrating its potential as an anticancer agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can interact with receptors that regulate cellular processes such as proliferation and apoptosis.
- Pathway Alteration : By modulating signaling pathways, it may influence cellular responses to stress and damage.
Case Studies
- Antimycobacterial Activity : A study evaluated the antimycobacterial activity of synthesized compounds related to this compound. The results indicated selective activity against Mtb H37Rv without affecting non-tuberculous mycobacteria (NTM), suggesting a targeted therapeutic approach for tuberculosis treatment .
- Anticancer Efficacy : In another study focusing on various cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition. The mechanism involved apoptosis induction and cell cycle arrest at the S phase, further supporting its potential as an anticancer drug .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional differences from analogous derivatives are critical for understanding its physicochemical and pharmacological properties. Below is a detailed comparison:
Structural Isomerism and Substituent Position
a) Bromophenyl Positional Isomers
- Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 517870-15-4): Bromine at the para position (4-bromophenyl) instead of meta (3-bromophenyl). Ester group at isoxazole position 3 instead of 4. The ester position alters electronic distribution, affecting reactivity .
- 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (CAS 91182-60-4):
b) Heterocycle Variations
- 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS 177748-64-0):
Functional Group Modifications
- Ethyl 5-bromo-4-methylisoxazole-3-carboxylate (CAS 854015-42-2):
Table 1: Comparative Analysis of Key Compounds
| Compound Name (CAS) | Core Structure | Bromine Position | Ester Group Position | Key Functional Differences | Biological Implications |
|---|---|---|---|---|---|
| 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester | Isoxazole | 3-Bromophenyl | Position 4 (methyl) | High steric hindrance | Enhanced target specificity |
| Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (517870-15-4) | Isoxazole | 4-Bromophenyl | Position 3 (methyl) | Planar substitution | Improved enzyme binding |
| 5-(3-Bromo-phenyl)-oxazole-4-carboxylic acid ethyl ester (177748-64-0) | Oxazole | 3-Bromophenyl | Position 4 (ethyl) | Reduced metabolic stability | Extended half-life |
| 5-(4-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid (91182-60-4) | Isoxazole | 4-Bromophenyl | Carboxylic acid | High polarity | Suitable for prodrug synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-Bromo-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, and how are intermediates characterized?
- Methodology : A typical approach involves multi-step synthesis, starting with halogenated aromatic precursors. For example, bromophenyl derivatives can undergo cyclocondensation with methyl acetoacetate derivatives in the presence of catalysts like H2SO4 or PPA (polyphosphoric acid). Key intermediates (e.g., ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate) are purified via column chromatography using petroleum ether:ethyl acetate (95:5) and characterized by TLC, melting point, IR, and NMR .
- Data Validation : Mass spectroscopy (HRMS) confirms molecular ions, while <sup>1</sup>H NMR resolves substituent positions (e.g., bromophenyl protons at δ 7.4–7.6 ppm, methyl ester at δ 3.8 ppm) .
Q. Which spectroscopic techniques are optimal for verifying the structure of this compound?
- Methodology :
- IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm<sup>−1</sup>) and isoxazole ring vibrations (C=N stretch at ~1600 cm<sup>−1</sup>) .
- NMR : <sup>13</sup>C NMR distinguishes the methyl ester (δ ~52 ppm) and bromophenyl carbons (δ ~120–135 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 324.05 for C12H10BrNO3) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystallographic packing of this compound?
- Methodology : Single-crystal X-ray diffraction reveals that asymmetric units are stabilized by:
- C-H···O/N hydrogen bonds : Contribute to lattice cohesion (e.g., bond lengths ~2.5–2.8 Å).
- π-π stacking : Aromatic rings (bromophenyl and isoxazole) exhibit face-to-face interactions with centroid distances of ~3.6–3.8 Å .
- Hirschfeld Surface Analysis : Quantifies interaction contributions (e.g., H···H: 34.4%, C···C: 2.5%), guiding polymorph design .
Q. How should researchers resolve contradictions between calculated and experimental spectroscopic data (e.g., HRMS)?
- Methodology :
- Recalibration : Verify instrument calibration using standards (e.g., perfluorokerosene for HRMS).
- Isotopic Pattern Analysis : For bromine-containing compounds, expect [M]<sup>+</sup> and [M+2]<sup>+</sup> peaks in a ~1:1 ratio. Discrepancies may indicate impurities or incorrect adduct assignment .
- Cross-Validation : Compare NMR coupling constants with DFT-simulated spectra to confirm regioisomeric purity .
Q. What safety protocols are critical when handling brominated isoxazole derivatives?
- Handling :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
